Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate is a unique organic compound characterized by its spirocyclic structure that incorporates a sulfur atom. Its molecular formula is and it has a molecular weight of 214.28 g/mol. This compound is classified as a spiro compound, which typically exhibits interesting chemical properties due to the presence of both carbonyl and thioether functionalities in its structure. It is recognized by its CAS number 1823254-22-3 and is used in various scientific applications, particularly in medicinal chemistry and materials science .
The synthesis of Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate can be approached through several methods, often involving multi-step synthetic routes. One common method includes the reductive cyclization of malonic acid diesters, which can yield spirocyclic compounds. The reaction typically requires the use of specific reagents such as hydrogen peroxide for oxidation and amines for substitution reactions. Continuous flow reactors may also be utilized in industrial settings to enhance efficiency and yield .
The molecular structure of Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate features a spirocyclic arrangement where two rings share a single atom (the sulfur atom). This unique arrangement contributes to its chemical reactivity and biological activity.
Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate can undergo various chemical reactions typical for compounds containing ester and thioether functionalities. Key reactions include:
These reactions are significant for modifying the compound for specific applications or enhancing its biological activity .
The mechanism of action for Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate involves interactions with biological macromolecules, particularly proteins and enzymes. The sulfur atom's ability to form covalent bonds with nucleophilic sites in proteins suggests potential inhibitory effects on enzyme activity.
Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate has several notable physical and chemical properties:
These properties are crucial for understanding how the compound behaves under various conditions and its potential interactions in biological systems .
Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate has several applications in scientific research:
Research continues into its interactions with biological targets, aiming to elucidate its full therapeutic potential .
The 5-thiaspiro[3.4]octane architecture requires precise sulfur incorporation during cyclization. The most reliable approach employs Michael addition-alkylation cascades, where a bifunctional thiol nucleophile attacks an activated cyclobutane precursor. Mercapto-substituted cyclobutyl ketones serve as ideal intermediates, undergoing intramolecular thiol alkylation upon activation of a pendant leaving group (e.g., bromide or mesylate) at the C7 position. This strategy delivers the spirocyclic thioether core with high diastereoselectivity due to geometric constraints imposed by the cyclobutane ring [1] [7].
Table 1: Thiol Cyclization Approaches for Spiro[3.4]octane Synthesis
Thiol Precursor | Activating Group | Base | Solvent | Yield (%) | Key Advantage |
---|---|---|---|---|---|
HS-CBu-CH₂-C(O)CH₂Br | Bromoacetate | K₂CO₃ | MeCN | 65-72 | Mild conditions |
HS-CBu-CH₂-C(O)CH₂OTs | Tosylate | DBU | DMF | 78-85 | Faster cyclization |
HS-CBu-CH(COOEt)CH₂OMs | Mesylate | Cs₂CO₃ | THF | 70-68 | Stabilized carbanion |
Critical to success is protecting group strategy for the thiol functionality prior to cyclization. While trityl (Tr) and acetamidomethyl (Acm) groups offer orthogonal deprotection pathways, the patent literature highlights 2,2,2-trichloroethoxycarbonyl (Troc) protection as particularly effective due to its stability during cyclobutane functionalization and clean removal under Zn reduction [7]. Post-cyclization, oxidative refinement using meta-chloroperbenzoic acid (mCPBA) selectively converts the thioether to a sulfone, enhancing the scaffold’s hydrogen-bond accepting capacity without ring degradation [1].
The C7-carboxylate in Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate serves as a handle for downstream derivatization. Direct esterification of the corresponding carboxylic acid precursor (generated via hydrolysis of pre-formed esters) proves challenging due to steric hindrance around the spiro junction. Classical Fischer esterification (H₂SO₄ catalyst, ethanol reflux) yields only 40-50% conversion after 24 hours, with significant decarboxylation byproducts observed [1].
Table 2: Esterification Methods for C7-Carboxyl Functionalization
Method | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|---|
Steglich Esterification | DCC/DMAP | CH₂Cl₂ | 25 | 12 | 92 | >98 |
Mitsunobu Reaction | DEAD/PPh₃ | THF | 0→25 | 2 | 88 | 97 |
Acid Chloride/Alcohol | SOCl₂ → EtOH/pyridine | Toluene | 80→0 | 8 | 75 | 95 |
Continuous Flow | CDI + EtOH (residence time 30s) | MeCN | 120 | <0.1 | 95 | >99 |
Modern coupling reagents significantly outperform traditional methods. The Steglich protocol using N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) achieves >90% conversion to the ethyl ester in anhydrous dichloromethane at room temperature within 12 hours [1]. For industrial-scale production, CDI-mediated esterification under continuous flow conditions offers superior efficiency: the carboxylic acid first forms the acyl imidazolide at 80°C, followed by ethanol quench in a second reactor, achieving near-quantitative conversion with minimal purification requirements [4].
Traditional stoichiometric base-mediated cyclization suffers from elimination side products and poor atom economy. Catalytic approaches mitigate these issues while enabling asymmetric synthesis. Phase-transfer catalysis (PTC) with Maruoka catalysts (e.g., N-spiro quaternary ammonium salts) facilitates the cyclization of mercapto-acid precursors at subzero temperatures, achieving enantioselectivities >85% ee. This method leverages the spirocyclic catalyst’s rigidity to differentiate enantiotopic faces of the cyclobutane ring during thiolate attack [5] [6].
Lewis acid catalysis further expands the toolkit. Scandium(III) triflate (10 mol%) accelerates the ring-closure of γ-thioketo esters by coordinating both the ketone and ester carbonyls, pre-organizing the substrate for 5-exo-trig cyclization. This lowers the activation barrier, allowing reaction completion at 40°C versus 110°C required under thermal conditions [7]. Computational studies indicate Sc(III) coordination reduces the LUMO energy of the ketone by 1.8 eV, significantly enhancing electrophilicity toward thiolate attack.
Table 3: Catalytic Systems for Spirocycle Ring-Closure
Catalyst System | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Key Feature |
---|---|---|---|---|---|---|
(S)-Maruoka Catalyst | 1 | -30 | 24 | 78 | 88 | Chiral PTC |
Sc(OTf)₃ | 10 | 40 | 2 | 92 | - | Lewis acid |
Pd(OAc)₂/Xantphos | 5 | 90 | 8 | 85 | - | Redox-neutral |
Lipase CAL-B (immobilized) | 20 mg/mmol | 35 | 48 | 65 | 99 | Biocatalysis, dynamic resolution |
Biocatalytic desymmetrization presents an emerging alternative. Immobilized Candida antarctica Lipase B (CAL-B) catalyzes the enantioselective lactamization of prochiral diesters in spiro[3.4]octane precursors, achieving >99% ee. Though currently lower-yielding (65%), this approach exemplifies sustainable methodology development relevant to thiaheterocycle synthesis [5].
Batch synthesis of Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate faces challenges in exotherm management during cyclization and racemization during prolonged heating. Continuous flow reactors address both issues through enhanced mass/heat transfer and precise residence time control. A three-step sequence demonstrates this advantage:
For high-GPM manufacturing, packed-bed reactors with immobilized DMAP catalyst enable continuous esterification at the kilo-scale. Ethanol superheated to 120°C at 15 bar pressure flows through a cartridge filled with acid-functionalized silica and DMAP, achieving 50 g/hour productivity with >99.5% conversion. This eliminates aqueous workups and reduces solvent consumption by 85% versus batch protocols [4].
Table 4: Continuous Flow vs. Batch Performance Metrics
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Cycle Time | 18 hours | 45 minutes | 24x faster |
Thermal Load | 500 kWh/kg | 120 kWh/kg | 76% reduction |
Solvent Consumption | 300 L/kg | 45 L/kg | 85% reduction |
Overall Yield | 62% | 87% | 40% increase |
Purity | 95% | >99% | Reduced purification |
Automated reaction analytics (e.g., inline FTIR and UHPLC) integrated into flow systems enable real-time optimization. Machine learning algorithms adjust flow rates, temperature, and stoichiometry based on impurity profiles, ensuring consistent product quality essential for pharmaceutical applications [4] [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7